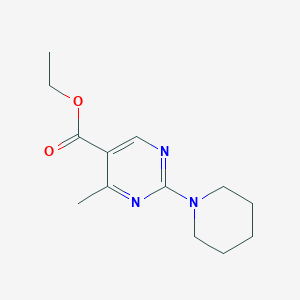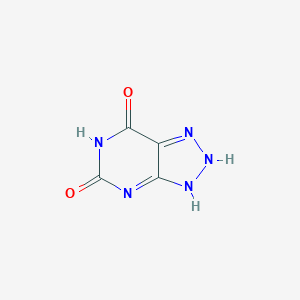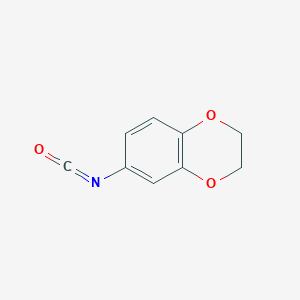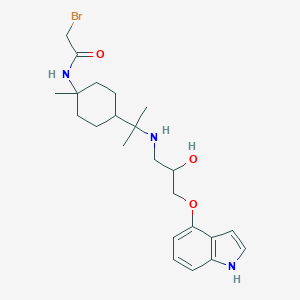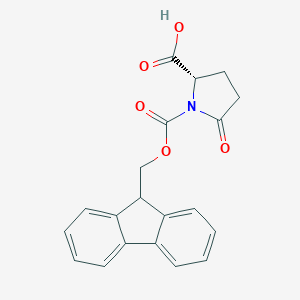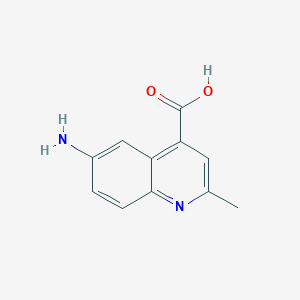
6-Amino-2-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-methylquinoline-4-carboxylic acid, also known as AMCA, is a fluorescent dye molecule that has been widely used in scientific research applications. It has a unique chemical structure and properties that make it highly useful in various fields of study, including biochemistry, cell biology, and molecular biology.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-methylquinoline-4-carboxylic acid is based on its ability to absorb light at a specific wavelength and emit light at a different wavelength. This phenomenon is known as fluorescence, and it is used to detect and measure the presence of 6-Amino-2-methylquinoline-4-carboxylic acid-labeled molecules in biological samples. The fluorescence of 6-Amino-2-methylquinoline-4-carboxylic acid is highly sensitive to changes in the local environment, such as pH, temperature, and the presence of other molecules.
Efectos Bioquímicos Y Fisiológicos
6-Amino-2-methylquinoline-4-carboxylic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be safely used in laboratory experiments and other scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Amino-2-methylquinoline-4-carboxylic acid in laboratory experiments is its high sensitivity and specificity for detecting and labeling biomolecules. It is also highly photostable, meaning that it can withstand prolonged exposure to light without losing its fluorescence. However, one of the limitations of using 6-Amino-2-methylquinoline-4-carboxylic acid is its relatively low quantum yield, which means that it emits less light compared to other fluorescent dyes.
Direcciones Futuras
There are several future directions for the use of 6-Amino-2-methylquinoline-4-carboxylic acid in scientific research. One area of interest is the development of new methods for synthesizing 6-Amino-2-methylquinoline-4-carboxylic acid that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 6-Amino-2-methylquinoline-4-carboxylic acid in fields such as drug discovery, diagnostics, and imaging. Finally, there is a need for further research to understand the mechanism of action of 6-Amino-2-methylquinoline-4-carboxylic acid and its interactions with biomolecules in living cells and tissues.
Métodos De Síntesis
6-Amino-2-methylquinoline-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-methylquinoline-4-carboxylic acid with ammonia and various reagents such as sodium nitrite, sodium azide, and hydrazine hydrate. The resulting product is a yellowish-green powder that is highly soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
6-Amino-2-methylquinoline-4-carboxylic acid has been extensively used as a fluorescent probe in various scientific research applications. It can be used to label proteins, nucleic acids, and other biomolecules, allowing researchers to visualize and study their behavior in living cells and tissues. 6-Amino-2-methylquinoline-4-carboxylic acid can also be used to detect and quantify the presence of specific molecules in biological samples, such as DNA, RNA, and proteins.
Propiedades
Número CAS |
103858-07-7 |
|---|---|
Nombre del producto |
6-Amino-2-methylquinoline-4-carboxylic acid |
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
6-amino-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,12H2,1H3,(H,14,15) |
Clave InChI |
YQSQAMBLAQYQRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)N)C(=O)O |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)N)C(=O)O |
Sinónimos |
Cinchoninic acid, 6-amino-2-methyl- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





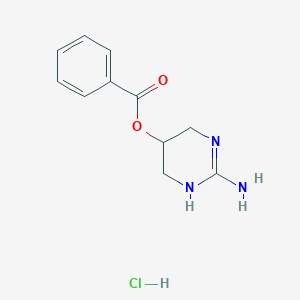
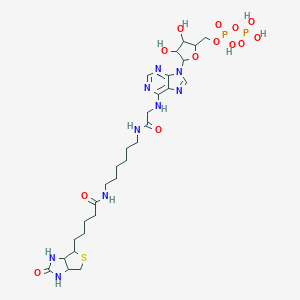
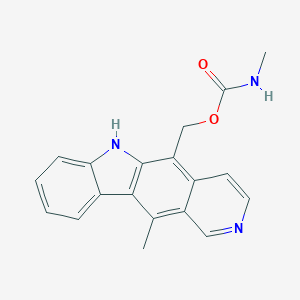

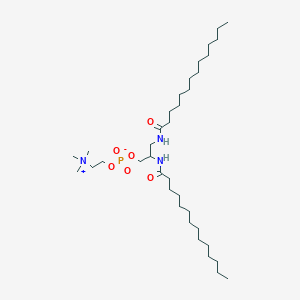
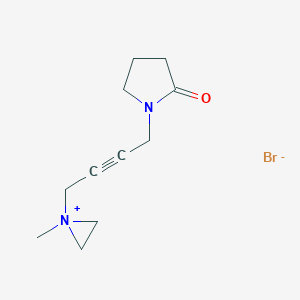
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
